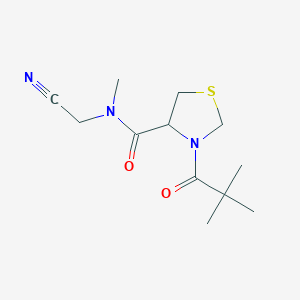

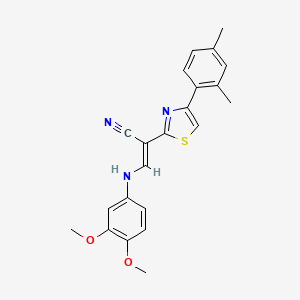

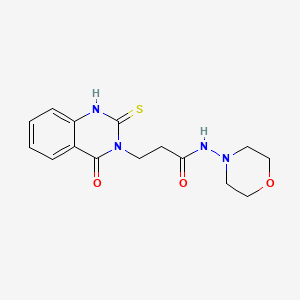

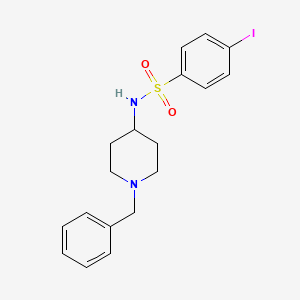

1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Aminophenol, one of the components of the compound, appears as white or reddish-yellow crystals or light brown powder . It is an amino phenol which has the single amino substituent located para to the phenolic -OH group . Pyrrolidine, another component, is a colorless liquid with a weak, ammonia- or fish-like odor .

Synthesis Analysis

While specific synthesis methods for “1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol” are not available, there are methods for synthesizing similar compounds. For instance, a study discusses the synthesis of a pharmaceutically important compound by using whole cell nitrilase of A. faecalis MTCC 12629 .科学的研究の応用

Mercury Detection

1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol has been utilized as a colorimetric chemosensor for mercury detection. This compound changes color in the presence of mercury ions, making it possible to detect mercury with the naked eye in aqueous ethanol solutions. This application highlights its potential in environmental monitoring and safety protocols, offering a rapid and sensitive method for mercury detection (Pan et al., 2015).

Catalysis in Organic Synthesis

In organic synthesis, derivatives of 1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol have been used as chiral ligands for enantioselective reactions. These compounds enable the asymmetric addition of diethylzinc to aldehydes, producing chiral alcohols with high enantioselectivity. This application is crucial for the development of pharmaceuticals and fine chemicals, where the precise control of molecular chirality can significantly affect the efficacy and safety of the compounds (Asami et al., 2015).

Materials Science and Polymer Chemistry

In materials science, the structurally related 2-(pyridin-2-yl)ethanol has been explored as a protecting group for carboxylic acids in polymer chemistry. This research demonstrates the versatility of pyridine-based alcohols in synthesizing and modifying polymers, indicating that similar compounds like 1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol could find applications in developing novel materials with tailored properties (Elladiou & Patrickios, 2012).

Biological Activity and Drug Development

Research has also focused on the synthesis of biologically active scaffolds using pyrrolidine derivatives. For example, pyrrolo[2,3-b]pyridine scaffolds, which can be synthesized from compounds structurally similar to 1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol, have shown promise in drug development. These compounds are characterized and evaluated for their potential as novel therapeutic agents, underscoring the importance of pyrrolidine derivatives in medicinal chemistry (Sroor, 2019).

将来の方向性

特性

IUPAC Name |

1-(4-aminophenyl)-2-pyrrolidin-1-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-11-5-3-10(4-6-11)12(15)9-14-7-1-2-8-14/h3-6,12,15H,1-2,7-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLKWDUOBGQVFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C2=CC=C(C=C2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2943147.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2943164.png)